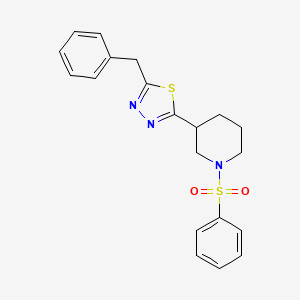

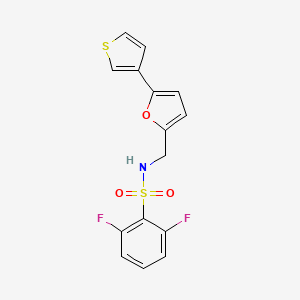

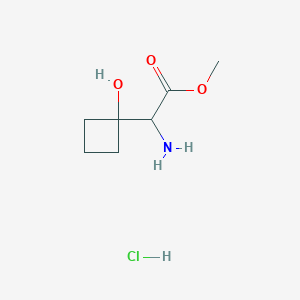

N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide” is a chemical compound with the molecular formula C12H21N5O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine core, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Attached to this core are various functional groups, including dimethylamino groups and a benzamide group.Chemical Reactions Analysis

Pyrimidine derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions, especially when starting from halopyrimidines . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Applications De Recherche Scientifique

Histone Deacetylase Inhibition

N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide has been studied for its potential as a histone deacetylase (HDAC) inhibitor. Zhou et al. (2008) discussed the synthesis of a similar compound, MGCD0103, an orally active histone deacetylase inhibitor with promising anticancer properties. This compound selectively inhibits HDACs 1-3 and 11 and demonstrates significant antitumor activity in vivo (Zhou et al., 2008).

Electrophoretic Separation in Quality Control

Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including a compound structurally similar to this compound. This method is useful for quality control in pharmaceutical production (Ye et al., 2012).

Antibacterial and Cytotoxic Activity

Devarasetty et al. (2016) synthesized a series of 2-alkylamino and 2, 4-dialkyl amino 6-oxopyrimidin-1(6H)-yl) benzamide derivatives, showing considerable antibacterial activity against certain strains and inhibiting the growth of human tumor cell lines. This suggests potential applications in antimicrobial and anticancer therapies (Devarasetty et al., 2016).

Insecticidal and Antimicrobial Potential

Deohate and Palaspagar (2020) researched the insecticidal and antimicrobial potential of pyrimidine linked pyrazole heterocyclics, emphasizing the broad scope of applications in pest control and infectious disease management (Deohate & Palaspagar, 2020).

Photophysical Properties and pH-Sensing Application

Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives with donor-π-acceptor structures, displaying solid-state fluorescence and solvatochromism. These properties suggest potential applications in pH sensing and molecular electronics (Yan et al., 2017).

Orientations Futures

The future directions for the study and application of “N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide” and similar compounds could involve further exploration of their biological activities. For instance, some pyrimidine derivatives have been found to present better anti-fibrotic activities than certain existing drugs , suggesting potential for development into novel anti-fibrotic drugs .

Propriétés

IUPAC Name |

N-[2-[[2,4-bis(dimethylamino)pyrimidin-5-yl]amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-22(2)15-13(10-19-17(21-15)23(3)4)20-14(24)11-18-16(25)12-8-6-5-7-9-12/h5-10H,11H2,1-4H3,(H,18,25)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAGQKCTPVJMQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)CNC(=O)C2=CC=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

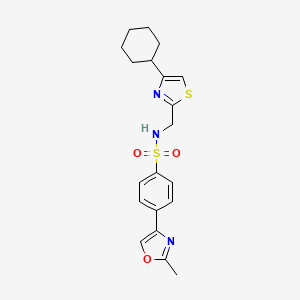

![(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2968085.png)

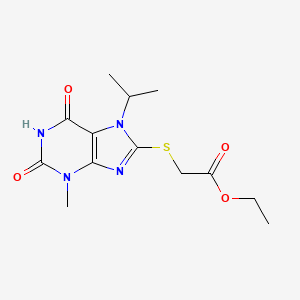

![2-(4-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2968087.png)

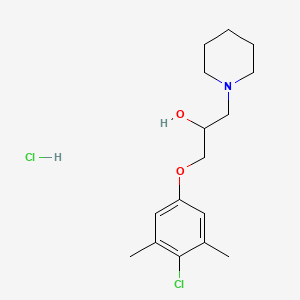

![Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate](/img/structure/B2968092.png)

![Benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate](/img/structure/B2968100.png)